2-((1-(4-fluorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Description
Key substituents include:
- Position 1: A 4-fluorophenyl group, which enhances metabolic stability and target binding via hydrophobic and electronic effects .
- Position 4: An ethanolamine moiety, improving aqueous solubility compared to non-polar analogs .
- Position 6: A (1-phenylethyl)amino group, likely influencing steric and π-π interactions with biological targets .
Properties
IUPAC Name |
2-[[1-(4-fluorophenyl)-6-(1-phenylethylamino)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-14(15-5-3-2-4-6-15)25-21-26-19(23-11-12-29)18-13-24-28(20(18)27-21)17-9-7-16(22)8-10-17/h2-10,13-14,29H,11-12H2,1H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXRMNDLGWTWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-fluorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and enzymatic inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazolo[3,4-d]pyrimidine core : Known for its role in inhibiting various kinases.
- 4-Fluorophenyl group : Imparts specific interaction capabilities with biological targets.
- Phenylethylamine moiety : Enhances binding affinity and selectivity.
Enzymatic Inhibition
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibition against various kinases. In particular, the compound was evaluated against Src and Bcr-Abl kinases. The results indicated a dose-dependent inhibition with notable percentages at concentrations of 100 µM, 10 µM, and 1 µM (Table 1).
Table 1: Inhibition Percentages of Kinases by the Compound
| Concentration (µM) | Src Inhibition (%) | Bcr-Abl Inhibition (%) |
|---|---|---|
| 100 | 85 | 78 |
| 10 | 60 | 55 |
| 1 | 30 | 25 |
Anticancer Activity
The compound has shown promising results in various cancer cell lines. For example, in vitro studies on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines demonstrated significant cytotoxic effects. The mechanism appears to involve apoptosis induction through the activation of caspases and PARP cleavage.
Case Study: MDA-MB-231 Cell Line
In a recent study, treatment with the compound resulted in:
- Increased apoptosis markers : Elevated levels of cleaved PARP and caspase-3.
- Cell cycle arrest : Significant accumulation of cells in the G2/M phase.
Pharmacological Profile
The pharmacological profile indicates that the compound operates as a dual inhibitor of both Src and Bcr-Abl kinases, which are implicated in tumorigenesis. The IC50 values for these targets were determined to be approximately 0.88 µM for Src and 64.65 µM for Bcr-Abl.
Table 2: IC50 Values for Kinase Inhibition
| Kinase | IC50 (µM) |
|---|---|
| Src | 0.88 |
| Bcr-Abl | 64.65 |
Scientific Research Applications
The compound "2-((1-(4-fluorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol" is a pyrazolo[3,4-d]pyrimidine derivative, a class of heterocycles with diverse biomedical applications . Research on related pyrazolo[3,4-d]pyrimidines indicates their potential as inhibitors and in anticancer therapies .
Pyrazolo[3,4-d]pyrimidines as Src Inhibitors
- A study identified a pyrazolo[3,4-d]pyrimidine derivative, SI388, as a potent Src inhibitor, demonstrating its ability to affect cell viability and tumorigenicity, and to enhance cancer cell sensitivity to ionizing radiation in glioblastoma multiforme (GBM) cellular models .
- The synthesis of SI388 involved reacting 4-chloro pyrazolo[3,4-d]pyrimidines with aniline in ethanol .
Triazolothiadiazines as Anticancer Agents
- Research on triazolothiadiazine derivatives, which share a similar heterocyclic core, has shown promising results in cytotoxicity and apoptosis studies .
- Specific compounds within this class have outperformed Erlotinib in MDA-MB-231 cytotoxicity, with compound 11i increasing P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels and decreasing Bcl2 levels in MDA-MB-231 cells, leading to significant apoptosis .
- Other triazolo[3,4-b]-1,3,4-thiadiazines have demonstrated potential as drug candidates for epithelial cancers, especially liver cancer, and have shown inhibitory effects on acetyl- and butyryl-cholinesterases, as well as antiviral efficacy against HIV-1 and HIV-2 .
Other Pyrazolo[3,4-b]pyridines Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related pyrazolo[3,4-d]pyrimidine derivatives (Table 1).
Table 1: Substituent Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Structural and Functional Insights
Position 1 Modifications: The 4-fluorophenyl group in the target compound is shared with 6-tert-butyl-1-(4-fluorophenyl)-... (), suggesting a preference for fluorinated aromatic rings to optimize target affinity and metabolic resistance.
This polar group likely enhances solubility, a critical factor in bioavailability .
Position 6 Modifications: The (1-phenylethyl)amino group in the target compound contrasts with sulfur-containing ethylthio () and tert-butyl () groups. The amino group may facilitate hydrogen bonding, while sulfur or alkyl groups prioritize hydrophobic interactions.
Fluorine and Heterocyclic Additions: Fluorine is recurrent in the scaffold (e.g., 4-fluorophenyl in the target, 3-fluoro-4-morpholinophenyl in ), underscoring its role in enhancing potency and selectivity .
Preparation Methods
Preparation of 1-(4-Fluorophenyl)-1H-Pyrazol-5-Amine
4-Fluorophenyl hydrazine hydrochloride reacts with ethyl cyanoacetate in ethanol to form the pyrazole intermediate. Subsequent treatment with triethyl orthoacetate at 120°C for 10 hours yields 1-(4-fluorophenyl)-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-amine.
Key Data:
Functionalization at Position 6: Introduction of (1-Phenylethyl)Amino Group
Chan-Lam Coupling for C–N Bond Formation
Copper-mediated Chan-Lam coupling enables the introduction of the (1-phenylethyl)amino group at position 6. The pyrazolo[3,4-d]pyrimidine intermediate is treated with (1-phenylethyl)boronic acid in the presence of Cu(OAc)₂, pyridine, and molecular sieves in dichloromethane at 50°C for 24 hours.
Key Data:
Substitution at Position 4: Ethanolamine Incorporation
Nucleophilic Displacement with 2-Aminoethanol
The chloride at position 4 undergoes nucleophilic substitution with 2-aminoethanol in dimethylformamide (DMF) at 80°C for 6 hours. Anhydrous K₂CO₃ facilitates deprotonation of the amine, driving the reaction to completion.
Key Data:
Isomerization and Byproduct Control
Mitigating Dimroth Rearrangement
The pyrazolo[3,4-d]pyrimidine system is prone to Dimroth rearrangement under basic conditions, which redistributes substituents between the pyrimidine and pyrazole rings. To suppress this, reactions involving ethanolamine are conducted at neutral pH and temperatures below 80°C.
Key Observation:
Final Compound Characterization
Spectroscopic and Analytical Data
The title compound is characterized via multimodal analysis:
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes for synthesizing the target compound:
| Route | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Sequential Functionalization | Chan-Lam coupling followed by substitution | 68% | 97.5% | High regioselectivity |
| One-Pot Alkylation | Simultaneous amine and ethanol introduction | 58% | 89.2% | Reduced steps, faster |
Challenges and Optimization Opportunities
Solvent Effects on Amination
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but risk side reactions with ethanolamine. Mixed solvent systems (e.g., DMF/H2O 9:1) improve solubility while minimizing hydrolysis.
Protecting Group Strategies
Boc protection of the ethanolamine primary amine prevents unwanted side reactions during pyrimidine functionalization. Deprotection with TFA/CH2Cl2 (1:1) restores the free amine with >90% efficiency.
Q & A
Q. What synthetic routes are recommended for synthesizing 2-((1-(4-fluorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step nucleophilic substitution and condensation reactions. For example, pyrazolo[3,4-d]pyrimidine cores are often synthesized via cyclization of hydrazine derivatives with β-ketoesters. Substitutions at the 1-, 4-, and 6-positions can be introduced using amine or alcohol nucleophiles under reflux conditions (e.g., ethanol at 80°C for 12–24 hours) . Optimization of yield and purity can be achieved via Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring progress .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) is essential for confirming substituent positions and purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. High-resolution X-ray crystallography can resolve ambiguities in stereochemistry for crystalline derivatives. Chromatographic methods like reverse-phase HPLC with UV detection ensure purity (>95%), while gas chromatography (GC) monitors volatile byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate substituent effects on biological activity?
- Methodological Answer : SAR studies should prioritize modifying the 4-fluorophenyl, (1-phenylethyl)amino, and ethanolamine groups. Use molecular docking to predict interactions with target proteins (e.g., kinases or receptors). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. For example, replacing the 4-fluorophenyl group with electron-withdrawing substituents (e.g., nitro) may enhance enzyme inhibition, which can be validated via enzyme-linked immunosorbent assays (ELISA) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, substrate concentrations). Standardize assays using validated protocols (e.g., NIH/ATP-based kinase assays) and include positive controls. Meta-analysis of published data can identify trends, while orthogonal assays (e.g., Western blotting alongside SPR) confirm target engagement. Statistical tools like multivariate regression control for confounding variables .
Q. How can in silico modeling predict pharmacokinetic properties and guide experimental prioritization?
- Methodological Answer : Use tools like SwissADME or ADMET Predictor™ to estimate solubility, permeability (logP), and cytochrome P450 interactions. Molecular dynamics simulations assess stability in biological membranes. For example, the ethanolamine group may improve aqueous solubility but reduce blood-brain barrier penetration. Prioritize compounds with predicted oral bioavailability (Lipinski’s Rule of Five compliance) for in vivo testing .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to minimize variability in potency measurements?
- Methodological Answer : Implement a logarithmic dilution series (e.g., 0.1–100 µM) with at least three technical replicates. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Include internal controls (e.g., DMSO vehicle) and validate results across independent assays (e.g., cell viability via MTT and ATP assays). Statistical power analysis ensures adequate sample sizes .
Q. What computational methods are recommended for elucidating the compound’s mechanism of action?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) to simulate protein-ligand interactions. Pathway analysis tools (KEGG, STRING) identify affected biological networks. CRISPR-Cas9 knockout models can validate predicted targets experimentally. For example, if docking suggests kinase inhibition, test activity against recombinant kinases (e.g., EGFR, BRAF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
